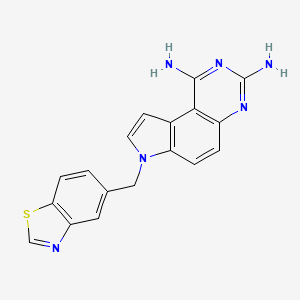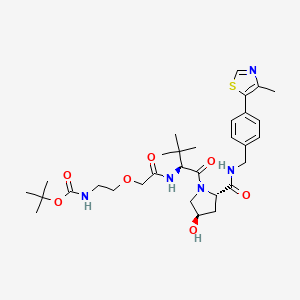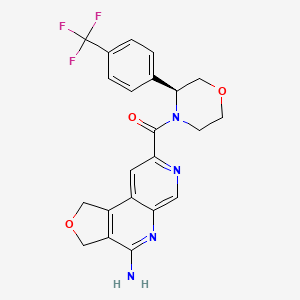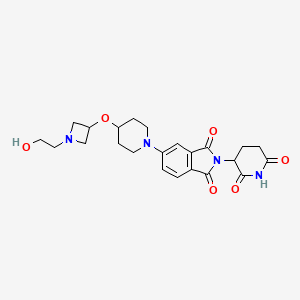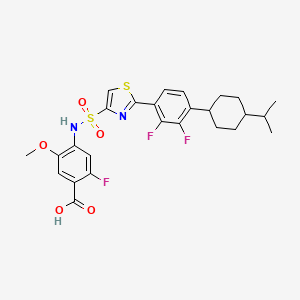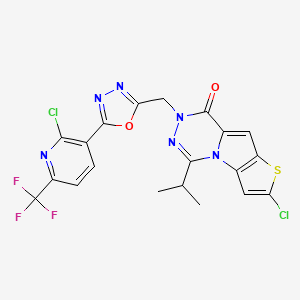
Nlrp3-IN-21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nlrp3-IN-21 is a small molecule inhibitor targeting the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the release of pro-inflammatory cytokines interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-21 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic strategies for small molecule inhibitors often involve:
Formation of Core Structure: This step includes the construction of the core scaffold of the molecule through various organic reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and specificity of the inhibitor to the NLRP3 protein. This may involve reactions like alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This typically requires optimization of reaction conditions, use of high-throughput synthesis techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Nlrp3-IN-21 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the molecule’s electronic properties.
Substitution: Replacement of one functional group with another, which can modify the molecule’s binding affinity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups like halides or alkyl chains.
Wissenschaftliche Forschungsanwendungen
Nlrp3-IN-21 has a wide range of scientific research applications, particularly in the fields of immunology, pharmacology, and medicinal chemistry . Some key applications include:
Inflammatory Diseases: Investigating the role of NLRP3 inflammasome in diseases like arthritis, Alzheimer’s disease, and inflammatory bowel disease.
Drug Development: Serving as a lead compound for the development of new therapeutics targeting the NLRP3 inflammasome.
Mechanistic Studies: Elucidating the molecular mechanisms of NLRP3 inflammasome activation and regulation.
Biomarker Discovery: Identifying biomarkers for NLRP3-related diseases and monitoring the efficacy of NLRP3 inhibitors in clinical trials.
Wirkmechanismus
Nlrp3-IN-21 exerts its effects by binding to the NLRP3 protein and inhibiting its ability to form the inflammasome complex . This prevents the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines interleukin-1β and interleukin-18 . The molecular targets and pathways involved include:
NLRP3 Protein: Direct binding to the NLRP3 protein, preventing its oligomerization and activation.
Caspase-1: Inhibition of caspase-1 activation, reducing the cleavage of pro-inflammatory cytokines.
Downstream Signaling: Modulation of downstream signaling pathways involved in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Nlrp3-IN-21 can be compared with other NLRP3 inhibitors such as MCC950, CY-09, and OLT1177 . Some key points of comparison include:
Binding Affinity: This compound may have higher or lower binding affinity to the NLRP3 protein compared to other inhibitors.
Selectivity: The selectivity of this compound for NLRP3 over other inflammasomes or proteins can be a distinguishing factor.
Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) profiles among the inhibitors.
Efficacy and Safety: Comparative studies on the efficacy and safety profiles of this compound and other inhibitors in preclinical and clinical settings.
Similar Compounds
Eigenschaften
Molekularformel |
C20H13Cl2F3N6O2S |
|---|---|
Molekulargewicht |
529.3 g/mol |
IUPAC-Name |
4-chloro-10-[[5-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazol-2-yl]methyl]-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one |
InChI |
InChI=1S/C20H13Cl2F3N6O2S/c1-8(2)17-29-30(19(32)11-5-12-10(31(11)17)6-14(21)34-12)7-15-27-28-18(33-15)9-3-4-13(20(23,24)25)26-16(9)22/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
LBCNPILPPQLOKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC4=NN=C(O4)C5=C(N=C(C=C5)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



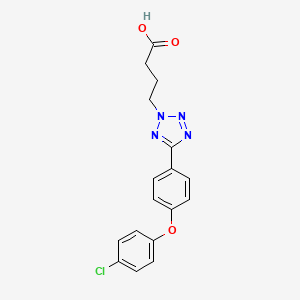

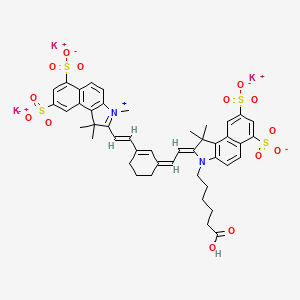
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
